Methyl 6-bromopyridin-3-ylcarbamate
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Overview
Description
Methyl 6-bromopyridin-3-ylcarbamate is a chemical compound with the molecular formula C7H7BrN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-bromopyridin-3-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of 6-bromopyridin-3-amine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromopyridin-3-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions, typically in the presence of a catalyst like copper(I) iodide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) are commonly used.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: N-oxides of the original compound.
Reduction: Dehalogenated pyridine derivatives.
Scientific Research Applications
Methyl 6-bromopyridin-3-ylcarbamate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 6-bromopyridin-3-ylcarbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s bromine atom and carbamate group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloropyridin-3-ylcarbamate
- Methyl 6-fluoropyridin-3-ylcarbamate
- Methyl 6-iodopyridin-3-ylcarbamate
Uniqueness
Methyl 6-bromopyridin-3-ylcarbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions with biological targets .
Properties
CAS No. |
1209459-81-3 |
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Molecular Formula |
C7H7BrN2O2 |
Molecular Weight |
231.05 g/mol |
IUPAC Name |
methyl N-(6-bromopyridin-3-yl)carbamate |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)10-5-2-3-6(8)9-4-5/h2-4H,1H3,(H,10,11) |
InChI Key |
OCKGRLVPOGWASU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CN=C(C=C1)Br |
Origin of Product |
United States |
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